molecular formula C14H19ClN2O B12771690 trans-3-Methylimino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrochloride CAS No. 75343-57-6

trans-3-Methylimino-hexahydro-1-phenyl-3H-oxazolo(3,4-a)pyridine, hydrochloride

Cat. No.: B12771690
CAS No.: 75343-57-6
M. Wt: 266.76 g/mol
InChI Key: KWPGWADYRRCHAF-UHFFFAOYSA-N
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Description

(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hexahydro-3H-oxazolo(3,4-a)pyridine ring system, which is fused with a phenyl group and a methylimino substituent. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Properties

CAS No.

75343-57-6

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

N-methyl-1-phenyl-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c1-15-14-16-10-6-5-9-12(16)13(17-14)11-7-3-2-4-8-11;/h2-4,7-8,12-13H,5-6,9-10H2,1H3;1H

InChI Key

KWPGWADYRRCHAF-UHFFFAOYSA-N

Canonical SMILES

CN=C1N2CCCCC2C(O1)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the oxazolidine ring: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic conditions to form the oxazolidine ring.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.

    Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amines and other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (±)-trans-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
  • (±)-cis-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride
  • (±)-trans-3-Imino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride

Uniqueness

(±)-cis-3-Methylimino-1-phenylhexahydro-3H-oxazolo(3,4-a)pyridine hydrochloride is unique due to its specific stereochemistry and the presence of the methylimino group. This configuration can result in distinct chemical and biological properties compared to its trans isomer and other similar compounds. The cis configuration may influence the compound’s binding affinity to molecular targets and its overall reactivity in chemical reactions.

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